molecular formula C11H11ClO B1143303 5-(4-Chlorophenyl)-4-penten-2-one CAS No. 169939-77-9

5-(4-Chlorophenyl)-4-penten-2-one

Cat. No. B1143303
M. Wt: 194.65744
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Chlorophenyl)-4-penten-2-one, also known as 4'-chloro-α-pyrrolidinopropiophenone (4'-Cl-α-PVP), is a synthetic cathinone that belongs to the class of designer drugs. It is a psychoactive substance that has been reported to have stimulant effects similar to those of cocaine and amphetamines. The chemical structure of 4'-Cl-α-PVP is similar to that of other synthetic cathinones, such as α-PVP and MDPV, which have been associated with a number of adverse effects, including addiction, psychosis, and even death.

Scientific Research Applications

  • Use in Heterogeneous Complexes for Olefin Oligomerization : β-Diimine ligands related to 5-(4-Chlorophenyl)-4-penten-2-one have been utilized in combination with alkoxysilane groups and anchored to mesoporous MCM-41 support, forming complexes with nickel for ethylene and propylene oligomerization. These complexes show promise in both homogeneous and heterogeneous systems (Rossetto et al., 2015).

  • Investigation in Decomposition and Isomerization Reactions : The decomposition and intramolecular H-transfer isomerization reactions of the 1-pentyl radical, a structurally similar entity to 5-(4-Chlorophenyl)-4-penten-2-one, have been studied, providing insights into the formation of various olefin products (Awan et al., 2012).

  • Reactivity with Protein and Small Molecular Weight Thiols : Compounds like 5-(4-Chlorophenyl)-4-penten-2-one have been shown to react selectively with thiols. The reaction with protein thiols is irreversible, whereas it's reversible with small molecular weight thiols, useful in monitoring thiol oxidation (Mutus et al., 1989).

  • Applications in Synthesizing Functionalized Derivatives : Researchers have developed synthetic routes for highly substituted derivatives of compounds similar to 5-(4-Chlorophenyl)-4-penten-2-one, which are valuable in the synthesis of inhibitors like DNA-dependent protein kinase (Bi et al., 2005).

  • Structural Elucidation of Isomers : Studies have focused on the structural elucidation of isomers of compounds closely related to 5-(4-Chlorophenyl)-4-penten-2-one, highlighting the significance of such studies in understanding molecular configurations (Madkour, 2000).

properties

IUPAC Name

(E)-5-(4-chlorophenyl)pent-4-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO/c1-9(13)3-2-4-10-5-7-11(12)8-6-10/h2,4-8H,3H2,1H3/b4-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQJYSTYIHFFJDW-DUXPYHPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC=CC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C/C=C/C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Chlorophenyl)-4-penten-2-one

Citations

For This Compound
1
Citations
T Ohe, T Ohse, K Mori, S Ohtaka… - Bulletin of the Chemical …, 2003 - journal.csj.jp
Cross-coupling reactions between α,β-unsaturated carbonyl compounds and aromatic aldehydes have been achieved in tetrahydrofuran (THF) at 25 C under N 2 using a catalytic …
Number of citations: 14 www.journal.csj.jp

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